Ganirelix acetate

Catalog No.
S1768163
CAS No.
129311-55-3
M.F
C84H121ClN18O17
M. Wt
1690.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganirelix acetate

CAS Number

129311-55-3

Product Name

Ganirelix acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C84H121ClN18O17

Molecular Weight

1690.4 g/mol

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N

SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Synonyms

Antagon, ganirelix, ganirelix acetate, ganirelix diacetate, GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-, LHRH, N-acetyl-2-naphthylalanyl(1)-(4-chlorophenylalanyl)(2)-3-pyrdinylalanyl(3)-diethylhomoarginyl(6,8)-alaninamide(10)-, LHRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-, N-Ac-(2-naphthyl)Ala-2-(4-Cl-Phe)-3-(3-pyridinyl-Ala)-6,8-Et2-hArg-10-AlaNH2-LHRH, N-acetyl-3-(2-naphthyl)-D-alanyl-p-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N(sup 6)-(N,N'-diethylamidino)-D-lysyl-L-leucyl-N(sup 6)-(N,N'-diethylamidino)-L-lysyl-L-prolyl-D-alaninamide diacetate (salt), orgalutran, RS 26306, RS-26306, RS-26306-298

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Inhibition of Premature Luteinizing Hormone Surge

During COH, medications are used to stimulate the ovaries to produce multiple mature eggs. However, a natural surge of luteinizing hormone (LH) can sometimes occur prematurely, leading to the release of immature eggs and negatively impacting the success of the ART procedure. Ganirelix acetate works by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of LH and preventing this premature surge. This allows for better control over the timing of ovulation and improves the quality of eggs retrieved for fertilization [].

Research on Efficacy and Safety

Several clinical trials have been conducted to evaluate the efficacy and safety of ganirelix acetate in COH. These studies have demonstrated its effectiveness in preventing premature LH surges and achieving comparable pregnancy rates to other GnRH antagonists used in ART [, ]. Additionally, research has shown that ganirelix acetate has a favorable safety profile with minimal side effects [, ].

Ongoing Research and Future Directions

While ganirelix acetate is already established in the clinical setting, ongoing research continues to explore its potential applications. Areas of interest include:

  • Comparison with other GnRH antagonists: Studies comparing the effectiveness and safety of ganirelix acetate with other available options can help physicians make informed decisions for individual patients [].
  • Alternative administration methods: Research is exploring alternative administration methods, such as oral or nasal formulations, to potentially improve patient convenience and compliance [].
  • Impact on endometrial receptivity: Some studies suggest that GnRH antagonists, including ganirelix acetate, might affect endometrial receptivity, which is crucial for successful implantation. Further research is needed to understand the extent of this impact and optimize treatment protocols.

Ganirelix acetate is a synthetic decapeptide and a competitive antagonist of gonadotropin-releasing hormone, primarily used in assisted reproductive technology to control ovulation. It is derived from natural gonadotropin-releasing hormone with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10. The molecular formula for Ganirelix acetate is C₈₀H₁₁₃ClN₁₈O₁₃, with a molecular weight of approximately 1570.4 g/mol .

The compound is administered via subcutaneous injection and is formulated as a sterile, ready-to-use solution. Each prefilled syringe contains 250 micrograms of Ganirelix acetate, along with other excipients such as glacial acetic acid and mannitol .

Ganirelix acts as a competitive antagonist of GnRH. By binding to the GnRH receptor on the pituitary gland, it prevents natural GnRH from binding and activating the receptor [, ]. This consequently suppresses the release of luteinizing hormone (LH) from the pituitary. The LH surge is crucial for triggering ovulation. By preventing this surge, ganirelix allows for controlled growth and maturation of multiple eggs during COS, a necessary step for procedures like in vitro fertilization (IVF) [].

Ganirelix is generally well-tolerated, but some side effects can occur, including headache, injection site reactions, and abdominal pain []. Serious side effects are rare.

Ganirelix acetate functions by binding to and blocking gonadotropin-releasing hormone receptors in the pituitary gland. This action inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, effectively suppressing ovarian stimulation until the follicles are adequately mature . The binding affinity of Ganirelix acetate to these receptors is significantly higher than that of natural gonadotropin-releasing hormone, allowing for rapid and reversible suppression of gonadotropin secretion .

Ganirelix acetate exhibits potent biological activity as an antagonist against gonadotropin-releasing hormone. Its mechanism involves competitive inhibition at the GnRH receptor sites on pituitary gonadotrophs, leading to a rapid decrease in the secretion of luteinizing hormone and follicle-stimulating hormone . The drug's pharmacokinetics reveal a mean elimination half-life of approximately 16.2 hours and an absolute bioavailability of about 91% following subcutaneous administration .

The synthesis of Ganirelix acetate involves solid-phase peptide synthesis techniques. The process typically includes:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  • Deprotection: Removal of protective groups from the amino acids.
  • Cleavage: Detachment of the completed peptide from the solid support.
  • Purification: High-performance liquid chromatography is often employed to purify the synthesized peptide.
  • Acetylation: The final product undergoes acetylation to yield Ganirelix acetate .

Ganirelix acetate is primarily utilized in fertility treatments, particularly during controlled ovarian hyperstimulation protocols in in vitro fertilization procedures. By preventing premature ovulation, it allows for optimal timing for egg retrieval when the follicles are mature . Additionally, it may be used in various clinical settings requiring precise control over hormonal cycles.

Ganirelix acetate shares similarities with several other gonadotropin-releasing hormone antagonists and analogs. Below is a comparison highlighting its unique characteristics:

Compound NameTypeUnique Features
Cetrorelix acetateGnRH antagonistSimilar mechanism but different amino acid substitutions
DegarelixGnRH antagonistLonger half-life; used primarily for prostate cancer treatment
AbarelixGnRH antagonistUsed in prostate cancer; less commonly used in fertility
LeuprolideGnRH agonistInitially stimulates then suppresses LH/FSH; used in endometriosis treatment

Ganirelix's specificity and rapid action make it particularly effective for managing ovulation timing in reproductive therapies, distinguishing it from other compounds that may have broader or different applications.

Structural Characterization and Molecular Formula

Amino Acid Substitutions and Peptide Backbone Modifications

Ganirelix acetate (C₈₄H₁₂₁ClN₁₈O₁₇, molecular weight 1,570.4 g/mol) is derived from native GnRH through substitutions at positions 1, 2, 3, 6, 8, and 10, resulting in the sequence:
Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ . Key modifications include:

  • Position 1: Acetylated D-3-(2-naphthyl)alanine (D-Nal) enhances resistance to aminopeptidases.
  • Position 2: D-4-chlorophenylalanine (D-Cpa) improves hydrophobic interactions with GnRH receptors.
  • Position 6 and 8: Diethyl-D-homoarginine (D-hArg(Et₂)) and diethyl-L-homoarginine (L-hArg(Et₂)) increase binding affinity while reducing histamine release .

The peptide backbone adopts a β-II’ turn stabilized by intramolecular interactions between Tyr⁵ and Arg⁸, critical for receptor binding .

Three-Dimensional Conformational Analysis

Circular dichroism (CD) spectroscopy reveals that Ganirelix maintains α-helical (12%), β-sheet (28%), and random coil (60%) structures under thermal (40°C) and humidity (75% RH) stress, ensuring stability in injectable formulations . Molecular dynamics simulations highlight the role of D-Pal³ (D-3-pyridylalanine) in stabilizing the N-terminal hydrophobic cluster, which is essential for antagonistic activity .

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies

Ganirelix is synthesized via SPPS using Rink Amide MBHA resin (substitution degree: 0.5–0.7 mmol/g) . Key steps include:

  • Resin Activation: Coupling Fmoc-D-Ala-OH using DIC/HOBt in DMF.
  • Sequential Elongation: Amino acids are added using Fmoc/t-Bu chemistry, with coupling efficiencies monitored via ninhydrin tests .
  • Convergent Synthesis: Segments (e.g., residues 1–5 and 6–10) are synthesized separately and ligated to minimize steric hindrance .

Table 1: SPPS Strategies for Ganirelix Acetate

ParameterBoc-Based Fmoc-Based
ResinMerrifield resinRink Amide AM resin
Deprotection ReagentHF/Anisole20% Piperidine/DMF
Coupling ActivatorsDCC/HOBtDIC/Oxyma Pure
Purity (Crude)85–90%92–95%
ScalabilityLimited by HF toxicitySuitable for industrial scale

Fmoc- and Boc-Based Protecting Group Strategies

  • Fmoc Chemistry: Preferred for industrial production due to avoidance of hazardous HF. Lysine residues are protected with Alloc/Dde groups, enabling selective deprotection with Pd(PPh₃)₄ or hydrazine .
  • Boc Chemistry: Utilized in early syntheses but limited by HF-mediated cleavage, which generates toxic waste .

Post-Synthetic Modifications and Acetylation

  • Side-Chain Functionalization: After SPPS, lysine residues at positions 6 and 8 are modified with ethyl groups using ethylamino ethylimino methanesulfonic acid, forming diethylhomoarginine .
  • N-Terminal Acetylation: Achieved with acetic anhydride/pyridine to block degradation by exopeptidases .

Industrial-Scale Production Challenges

Optimization of Coupling Efficiency and Purity

  • Steric Hindrance: Bulky residues (e.g., D-Pal³) reduce coupling efficiency to 70–75%, necessitating double couplings .
  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% purity but requires 20–30% yield sacrifices .

Table 2: Industrial Production Metrics

ParameterLaboratory Scale Industrial Scale
Batch Size10–50 g1–5 kg
Cycle Time14 days21 days
Cost per Gram$1,200$800
Purity (Final)99.3%99.5%

Scalability of Side-Chain Functionalization

  • Cost of Raw Materials: Fmoc-D-hArg(Et₂)-OH accounts for 40% of total synthesis costs due to complex synthesis .
  • Environmental Impact: Replacement of DCM with DMF/water mixtures reduces solvent waste by 50% .

Gonadotropin-Releasing Hormone Receptor Antagonism

Ganirelix acetate represents a third-generation gonadotropin-releasing hormone antagonist with exceptional antagonistic activity and minimal histamine-releasing properties [1]. The compound functions as a synthetic decapeptide that exhibits high antagonistic activity against naturally occurring gonadotropin-releasing hormone [2]. The fundamental mechanism involves competitive blocking of gonadotropin-releasing hormone receptors on the pituitary gonadotroph and subsequent transduction pathway, resulting in rapid, reversible suppression of gonadotropin secretion [3].

Competitive Binding Dynamics and Affinity Studies

Ganirelix acetate demonstrates significantly superior receptor binding affinity compared to native gonadotropin-releasing hormone, with a dissociation constant of 0.4 nM versus 3.6 nM for endogenous gonadotropin-releasing hormone [1] [15]. This represents a nine-fold higher gonadotropin-releasing hormone receptor-binding affinity, establishing ganirelix acetate as a highly potent competitive antagonist [1]. The competitive binding mechanism ensures that ganirelix acetate must remain continuously present at the receptor site to effectively displace native gonadotropin-releasing hormone [2].

Comparative studies examining different gonadotropin-releasing hormone antagonists reveal distinct binding potencies at the intracellular level [4]. In transfected cell lines, ganirelix acetate exhibited inhibitory concentrations within the 100 nanomolar to 1 micromolar range for calcium signaling inhibition, demonstrating robust competitive antagonism [4]. The compound's binding dynamics follow classical competitive inhibition kinetics, where high substrate concentrations can overcome inhibition while maintaining unchanged maximum velocity parameters [18].

Table 1: Receptor Binding Affinity and Selectivity

CompoundDissociation Constant (KD)Receptor SelectivityBinding Type
Ganirelix Acetate0.4 nMHigh GnRH receptor selectivityCompetitive antagonist
Native GnRH3.6 nMNative ligandNatural agonist
Ratio (Ganirelix/GnRH)9-fold higher affinityEnhanced selectivityAntagonistic

Structural Determinants of Receptor Selectivity

The molecular architecture of ganirelix acetate incorporates strategic amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 of the native gonadotropin-releasing hormone decapeptide [21] [22]. These modifications result in the complete molecular formula: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide acetate, with a molecular weight of 1570.4 as an anhydrous free base [21].

The structural modifications confer enhanced physical and chemical properties including high aqueous solubility, exceptional stability, and superior receptor-binding affinity [1]. Position 8 modifications are particularly critical, as ganirelix acetate contains D-arginine at this location, contrasting with the arginine present in native gonadotropin-releasing hormone [4]. This amino acid has been identified as a crucial contact point with asparagine residues within the third extracellular loop of the receptor, playing a fundamental role in stabilizing the receptor's active conformation [4].

Position 6 modifications involve D-arginine substitution in ganirelix acetate, replacing the highly conserved glycine found in native gonadotropin-releasing hormone [4]. This residue modification significantly contributes to preserved binding affinity to the human receptor while simultaneously stimulating downstream signaling pathways [4]. The presence of five D-amino acids throughout the structure renders ganirelix acetate highly resistant to enzymatic degradation, contrasting sharply with the rapid degradation of native gonadotropin-releasing hormone [27].

Table 2: Structural Determinants of Receptor Selectivity

PositionNative GnRHGanirelix AcetateModification TypeFunction
1GlyN-Ac-D-Nal(2)D-amino acid + aromaticReceptor affinity
2HisD-pClPheD-amino acid + halogenBinding stability
3TrpD-Pal(3)D-amino acid + aromaticHydrophobic interaction
6GlyD-hArg(Et2)D-amino acid + ethyl groupsReceptor selectivity
8ArgL-hArg(Et2)L-amino acid + ethyl groupsReceptor selectivity
10Gly-NH2D-AlaD-amino acidMetabolic stability

Pharmacodynamic Profiling

Suppression of Luteinizing Hormone and Follicle-Stimulating Hormone

Ganirelix acetate produces differential suppression of pituitary gonadotropins, with luteinizing hormone suppression being significantly more pronounced than follicle-stimulating hormone suppression [2] [3]. Following a single 0.25 mg subcutaneous dose, serum luteinizing hormone concentrations decrease maximally by 74% at 4 hours post-injection, while follicle-stimulating hormone concentrations decrease by 32% at 16 hours post-injection [25]. Estradiol concentrations simultaneously decrease by 25% at 16 hours following administration [25].

The suppression pattern demonstrates rapid onset with complete reversibility upon treatment discontinuation [3]. Pituitary luteinizing hormone and follicle-stimulating hormone levels achieve full recovery within 48 hours after the final injection, indicating the absence of long-term pituitary desensitization [2] [7]. This rapid reversibility distinguishes ganirelix acetate from gonadotropin-releasing hormone agonists, which typically require extended periods for pituitary recovery [1].

Multiple-dose administration studies reveal consistent hormone suppression patterns [25]. In controlled studies examining 0.25 mg daily dosing, serum luteinizing hormone, follicle-stimulating hormone, and estradiol concentrations were maximally decreased by 74%, 32%, and 25% respectively, with hormone levels returning to pretreatment values within two days after the last injection [25]. The differential suppression pattern reflects the compound's selective effects on distinct gonadotropin synthesis and secretion pathways [3].

Dose-Response Relationships and Threshold Effects

Dose-response studies demonstrate clear relationships between ganirelix acetate dosing and gonadotropin suppression [25] [26]. Peak serum concentrations increase proportionally with dose, averaging 5.2 ng/mL, 11.2 ng/mL, and 22.2 ng/mL for 0.125 mg, 0.25 mg, and 0.50 mg doses respectively [25]. Corresponding area under the curve values demonstrate similar dose-proportional increases at 33 ng·h/mL, 77.1 ng·h/mL, and 137.8 ng·h/mL [25].

Threshold effects for luteinizing hormone suppression reveal dose-dependent efficacy patterns [7]. Clinical studies examining doses ranging from 62.5 mcg to 2000 mcg demonstrate progressive reduction in premature luteinizing hormone rises [7]. At 250 mcg daily dosing, only 1.4% of subjects experienced luteinizing hormone rises ≥ 10 mIU/mL, compared to 12.9% at 62.5 mcg dosing [7]. Complete suppression of premature luteinizing hormone rises occurred at doses ≥ 500 mcg [7].

Six-hour post-administration luteinizing hormone suppression studies reveal dose-dependent effects: 49% suppression at 0.125 mg, 69% suppression at 0.250 mg, and 75% suppression at 0.500 mg [26]. Follicle-stimulating hormone suppression remains relatively consistent across doses at 23%, 19%, and 25% respectively [26]. The suppression duration is transient, lasting approximately 12 hours before returning to baseline levels at 24 hours post-administration [26].

Table 3: Dose-Response Relationship for Hormone Suppression

Dose (mcg)Peak Concentration (ng/mL)AUC (ng·h/mL)LH Suppression (%)FSH Suppression (%)E2 Suppression (%)
1255.233.04923Not specified
25011.277.1743225
50022.2137.87525Most pronounced

Table 4: Threshold Effects and Dose-Dependent LH Suppression

Dose (mcg)Subjects with LH Rise ≥ 10 mIU/mLTotal SubjectsLH Rise Incidence (%)Median LH on hCG Day (mIU/mL)
62.543112.93.6
125.06669.12.5
250.01701.41.7
500.00690.01.0
1000.00660.00.6
2000.00300.0Not specified

Comparative Pharmacokinetics

Absorption, Distribution, and Elimination Pathways

Ganirelix acetate demonstrates rapid and extensive absorption following subcutaneous administration [13]. The compound achieves maximum serum concentrations approximately one hour after dosing, with mean time to maximum concentration values of 1.1 ± 0.3 hours for single doses and 1.1 ± 0.2 hours for multiple doses [12] [13]. The mean absolute bioavailability following subcutaneous injection reaches 91.1%, indicating highly efficient absorption from subcutaneous tissue [13].

Distribution characteristics reveal a mean volume of distribution of 43.7 ± 11.4 liters following intravenous administration of a single 250 mcg dose [12]. In vitro protein binding to human plasma reaches 81.9%, indicating substantial plasma protein association [12]. Following single-dose intravenous administration of radiolabeled ganirelix acetate, the parent compound represents the major plasma component, accounting for 50-70% of total radioactivity up to 4 hours post-administration [12].

Elimination pathways demonstrate comprehensive recovery of administered doses [12] [14]. On average, 97.2% of total radiolabeled ganirelix acetate is recovered in feces and urine, with 75.1% appearing in feces and 22.1% in urine over 288 hours following intravenous administration [12] [14]. Urinary excretion achieves virtual completion within 24 hours, while fecal excretion plateaus at 192 hours after dosing [14]. The primary metabolites identified in feces include 1-4 peptide and 1-6 peptide fragments of ganirelix acetate [12].

Table 5: Elimination and Distribution Pathways

ParameterValueLocation/Method
Total Recovery97.2%Total (feces + urine)
Fecal Excretion75.1%Feces over 288h
Urinary Excretion22.1%Urine over 288h
Protein Binding81.9%Human plasma in vitro
Primary Metabolites1-4 peptide, 1-6 peptideFecal metabolites
Elimination Time CourseUrinary: 24h complete, Fecal: plateau at 192hRadiolabeled study

Half-Life and Bioavailability in Aqueous Formulations

The elimination half-life of ganirelix acetate varies between single and multiple-dose administration regimens [12] [22]. Following single subcutaneous doses of 250 mcg, the mean elimination half-life measures 12.8 ± 4.3 hours [12]. Multiple-dose administration over seven days results in a slightly prolonged elimination half-life of 16.2 ± 1.6 hours [12]. This extended half-life during multiple dosing reflects accumulation effects and potential changes in clearance mechanisms [22].

Clearance parameters demonstrate dose-dependent variations [12]. Single-dose apparent clearance measures 2.4 ± 0.2 L/h, while multiple-dose apparent clearance increases to 3.3 ± 0.4 L/h [12]. The volume of distribution similarly increases from 43.7 ± 11.4 L for single doses to 76.5 ± 10.3 L for multiple doses [12]. These pharmacokinetic changes reflect the complex disposition characteristics of peptide therapeutics in aqueous formulations [22].

Steady-state concentrations are achieved between days 2 and 3 of multiple-dose administration [25] [22]. The pharmacokinetics of ganirelix acetate demonstrate dose-proportionality within the dose range of 125 to 500 mcg, supporting predictable pharmacokinetic behavior across therapeutic dose ranges [22]. The high bioavailability exceeding 90% establishes ganirelix acetate as highly suitable for subcutaneous administration in aqueous formulations [13].

Table 6: Pharmacokinetic Parameters of Ganirelix Acetate

ParameterSingle Dose (250 mcg SC)Multiple Dose (7 days)Units
Time to Maximum Concentration (tmax)1.1 ± 0.3 hours1.1 ± 0.2 hoursh
Elimination Half-life (t1/2)12.8 ± 4.3 hours16.2 ± 1.6 hoursh
Maximum Serum Concentration (Cmax)14.8 ± 3.2 ng/mL11.2 ± 2.4 ng/mLng/mL
Area Under Curve (AUC)96 ± 12 ng·h/mL77.1 ± 9.8 ng·h/mLng·h/mL
Clearance (CL/F)2.4 ± 0.2 L/h3.3 ± 0.4 L/hL/h
Volume of Distribution (Vd/F)43.7 ± 11.4 L76.5 ± 10.3 LL
Absolute Bioavailability91.1%N/A%

Reverse-Phase High-Performance Liquid Chromatography for Purity Assessment

Reverse-phase high-performance liquid chromatography represents the cornerstone analytical technique for ganirelix acetate purity assessment and quantitative determination [1] [2]. The methodology employs octadecylsilane-bonded silica (C18) stationary phases as the preferred chromatographic medium, providing optimal retention and separation characteristics for this synthetic decapeptide [3] [4].

The chromatographic conditions have been extensively optimized to achieve baseline separation of ganirelix acetate from its related substances and degradation products. Typical analytical parameters include column dimensions of 250 × 4.6 millimeters packed with 2.6 micrometer particles, operated at temperatures ranging from 30 to 40 degrees Celsius [1]. The mobile phase system consists of an aqueous phase containing 20 millimolar sodium perchlorate adjusted to pH 1.5 with phosphoric acid, paired with acetonitrile as the organic modifier [1] [2].

The gradient elution profile typically initiates with 75 percent aqueous phase and 25 percent organic phase, progressing to 65 percent aqueous and 35 percent organic over the analytical run [3]. This gradient configuration provides optimal resolution between ganirelix acetate and its impurities while maintaining reasonable analysis times of 20 to 30 minutes [1]. Detection is performed using ultraviolet spectrophotometry at wavelengths of 214 to 220 nanometers, with some methods utilizing 227 nanometers corresponding to the peptide absorption maximum [5].

Alternative chromatographic approaches have been developed utilizing charged surface hybrid columns and different mobile phase additives. These methods employ trifluoroacetic acid or ammonium acetate buffer systems to enhance peak shape and improve reproducibility [6]. Ultra-high-performance liquid chromatography variants using sub-2 micrometer particles and elevated temperatures up to 60 degrees Celsius have demonstrated significant reductions in analysis time while maintaining analytical performance [5].

Method validation studies have established excellent analytical performance characteristics. The limit of detection and quantification for ganirelix acetate are both 0.08 and 0.2 micrograms per milliliter, respectively [1]. Linearity extends from 0.35 to 0.65 milligrams per milliliter for assay determinations with correlation coefficients exceeding 0.9999 [1]. Method precision, expressed as relative standard deviation, is consistently below 1 percent, while intermediate precision remains below 0.7 percent [1].

System suitability requirements include tailing factors not more than 2.0 (typically observed at 1.5) and resolution between adjacent impurity peaks not less than 1.5 (routinely achieving values greater than 2.0) [1]. The method demonstrates excellent accuracy with recovery values ranging from 99.1 to 99.9 percent across the analytical range [1].

Stability-Indicating Methods for Degradation Profiling

Stability-indicating analytical methods for ganirelix acetate have been developed following International Conference on Harmonisation guidelines to evaluate degradation pathways and quantify degradation products [1] [2]. These methods are specifically designed to separate ganirelix acetate from all potential degradation products that may form during storage or under stress conditions.

Forced degradation studies reveal distinct stability profiles under various stress conditions. Ganirelix acetate demonstrates remarkable stability under acidic hydrolysis conditions (0.1 molar hydrochloric acid at 40 degrees Celsius for 2 hours), showing only 0.58 percent degradation with an assay value of 98.0 percent [1]. Similarly, oxidative stress using 3 percent hydrogen peroxide at 60 degrees Celsius for 1 hour results in minimal degradation of 0.81 percent [1].

In contrast, alkaline hydrolysis conditions (0.1 molar sodium hydroxide at 40 degrees Celsius for 15 minutes) produce significant degradation of 11.35 percent, with the assay decreasing to 86.2 percent [1]. This alkaline lability results in the formation of multiple degradation products, including diastereomeric impurities and structural modifications involving amino acid residue alterations [1].

Thermal degradation studies at 60 degrees Celsius for 30 days demonstrate moderate instability with 4.1 percent degradation [1]. A unique degradation product characterized by a mass increase of 155 daltons has been identified under these conditions, corresponding to the incorporation of an additional arginine residue into the ganirelix peptide sequence [1]. The probable structure of this thermal degradant involves insertion of an arginine fragment, creating an undecapeptide derivative [1].

Photolytic stress testing under 1.2 million lux-hours of visible light exposure results in 1.35 percent degradation, indicating moderate photostability [1]. The degradation products formed under photolytic conditions differ from those observed under thermal or alkaline stress, suggesting distinct degradation mechanisms [1].

The stability-indicating method successfully resolves all identified degradation products with baseline separation. Major impurities designated as Impurity A through D have been characterized through liquid chromatography-mass spectrometry analysis [1]. Impurity A represents a diastereomer where D-alanine at position 10 is replaced by L-alanine [1]. Impurity C involves the replacement of L-serine at position 4 with D-serine [1]. Impurity D corresponds to a deamination product where the terminal amide group is replaced by a carboxylic acid [1].

Mass balance calculations consistently exceed 97 percent across all stress conditions, confirming the method's ability to account for all degradation products [1]. The analytical procedure demonstrates sensitivity sufficient to quantify related substances at the 0.04 percent level relative to the ganirelix test concentration [1] [2].

Mass Spectrometric Techniques

Electrospray Ionization Tandem Mass Spectrometry for Sequence Verification

Electrospray ionization tandem mass spectrometry serves as a definitive analytical technique for ganirelix acetate sequence verification and structural confirmation [7] [8]. The methodology exploits the compound's ability to form multiply charged ions under positive electrospray ionization conditions, facilitating detailed structural characterization through fragmentation analysis.

Ganirelix acetate exhibits characteristic ionization behavior under electrospray conditions, forming predominantly quadruply charged ions at mass-to-charge ratio 524.20 corresponding to the [M+4H]4+ species [5]. Additional charge states include triply charged ions at mass-to-charge ratio 524.2 [M+3H]3+ and doubly charged species at mass-to-charge ratio 785.6 [M+2H]2+ [5]. The distribution of charge states reflects the peptide's basic amino acid content, particularly the presence of homoarginine residues that facilitate protonation.

Tandem mass spectrometry fragmentation patterns provide comprehensive sequence information through collision-induced dissociation. The fragmentation spectrum reveals characteristic product ions at mass-to-charge ratios 170.05, 223.10, and 309.15, corresponding to sequence-specific cleavages [5]. These fragments arise from preferential cleavage sites adjacent to basic amino acid residues and at amide bonds under low-energy collision conditions.

The sequence verification protocol involves comparison of experimental fragmentation patterns with theoretical spectra generated from the known ganirelix acetate structure. Successful sequence confirmation requires matching of major fragment ions within mass accuracy tolerances of 0.1 daltons for unit resolution instruments [7]. High-resolution mass spectrometry platforms provide enhanced mass accuracy, enabling confident identification of isobaric species and structural variants.

Matrix-assisted laser desorption ionization time-of-flight tandem mass spectrometry provides complementary sequence information through different fragmentation mechanisms [9]. The apparent monoisotopic molecular mass of ganirelix acetate measured by this technique is 1568.9 daltons, consistent with the theoretical value [9]. Fragmentation under matrix-assisted laser desorption ionization conditions produces extensive y-ion and b-ion series, enabling complete sequence coverage [9].

Method validation for sequence verification includes assessment of mass accuracy, fragmentation reproducibility, and detection sensitivity. The limit of quantification for electrospray ionization tandem mass spectrometry analysis is 0.50 nanograms per milliliter, providing adequate sensitivity for pharmaceutical applications [5]. Robustness parameters encompass source conditions, collision energy optimization, and mass calibration procedures [5].

High-Resolution Mass Spectrometry for Impurity Detection

High-resolution mass spectrometry utilizing quadrupole time-of-flight instrumentation provides unparalleled capability for ganirelix acetate impurity detection and structural characterization [1] [7]. The technique combines chromatographic separation with accurate mass measurement and tandem mass spectrometry capabilities, enabling identification of trace-level impurities and degradation products.

Instrumental configurations typically employ resolution capabilities exceeding 30,000 full width at half maximum, providing mass accuracy better than 5 parts per million for molecular ion determinations [5]. This level of performance enables confident elemental composition assignment for unknown impurities and differentiation of isobaric species that may co-elute under chromatographic conditions.

The analytical workflow integrates liquid chromatography separation with real-time mass spectrometric detection across the mass range 50 to 2000 mass-to-charge units [5]. Data acquisition employs both full-scan and targeted tandem mass spectrometry modes, providing comprehensive coverage of potential impurities while maintaining quantitative capabilities for known species.

Process-related impurities arising from synthetic intermediates have been characterized using this approach. A notable example involves the identification of an unprecedented N-(2-carboxyethyl)-ganirelix impurity that reached approximately 0.3 percent levels in formulated products [7] [8]. High-resolution mass spectrometry analysis coupled with artificial intelligence prediction tools enabled structural elucidation of this unusual adduct, which was subsequently confirmed through chemical synthesis and nuclear magnetic resonance analysis [7] [8].

Degradation product identification relies on accurate mass measurement combined with fragmentation pattern analysis. The technique has successfully characterized multiple degradation products including diastereomeric impurities, deamination products, and amino acid insertion variants [1]. Each degradation product exhibits characteristic fragmentation patterns that provide structural confirmation and enable differentiation from the parent compound.

Method development considerations include optimization of ionization conditions to minimize in-source fragmentation while maintaining adequate sensitivity. Electrospray ionization parameters such as source temperature, capillary voltage, and nebulizer gas flow require careful optimization to achieve optimal performance across the analyte range [5]. Mobile phase compatibility with mass spectrometric detection necessitates volatile buffer systems and moderate ion-pairing reagent concentrations.

Quantitative applications of high-resolution mass spectrometry for impurity analysis demonstrate excellent linearity across concentration ranges from 0.5 to 500 nanograms per milliliter [5]. Method precision typically achieves relative standard deviations below 5 percent, while accuracy remains within 90 to 110 percent recovery limits [5]. Detection limits of 0.50 nanograms per milliliter provide adequate sensitivity for trace impurity monitoring at 0.1 percent levels relative to active pharmaceutical ingredient concentrations.

Nuclear Magnetic Resonance Spectroscopy

Structural Elucidation of Synthetic Intermediates

Nuclear magnetic resonance spectroscopy provides essential structural verification capabilities for ganirelix acetate synthetic intermediates and process-related impurities [10] [11]. The technique offers comprehensive structural information through analysis of chemical shifts, coupling patterns, and nuclear Overhauser effects, enabling complete characterization of peptide intermediates and synthetic byproducts.

Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, providing detailed information about the peptide backbone and amino acid side chains [10]. Characteristic resonance patterns for ganirelix acetate intermediates include aromatic signals from the naphthalenyl and pyridinyl substituents, aliphatic protons from leucine and alanine residues, and distinctive patterns from the homoarginine modifications [10].

The analytical approach employs high-field spectrometers operating at frequencies of 400 megahertz or higher to achieve adequate resolution for complex peptide structures [10]. Sample preparation involves dissolution in deuterated solvents such as deuterium oxide or deuterated dimethyl sulfoxide, with typical concentrations ranging from 1 to 10 milligrams per milliliter [10].

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural characterization capabilities through correlation experiments that establish connectivity patterns [11]. Total correlation spectroscopy experiments enable complete amino acid spin system identification, while nuclear Overhauser effect spectroscopy provides distance constraints for conformational analysis [11].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing backbone carbonyl and side-chain carbon chemical shift information [11]. The technique is particularly valuable for detecting structural modifications that may not be readily apparent from proton spectra alone [11]. Distortionless enhancement by polarization transfer experiments provide multiplicity information that assists in carbon assignment [11].

Quantitative nuclear magnetic resonance applications enable determination of synthetic intermediate purity and identification of residual synthetic reagents [10]. The technique's inherent quantitative nature provides accurate molar ratios without requiring reference standards, making it valuable for purity assessment of novel intermediates [10].

Method validation for synthetic intermediate analysis includes assessment of spectral reproducibility, chemical shift accuracy, and integration precision [11]. Typical analytical specifications require chemical shift reproducibility within 0.01 parts per million for proton resonances and 0.1 parts per million for carbon signals [11]. Integration accuracy should achieve relative standard deviations below 2 percent for quantitative applications [11].

Conformational Dynamics in Solution

Nuclear magnetic resonance spectroscopy provides unique insights into ganirelix acetate conformational dynamics and solution behavior through analysis of relaxation parameters and chemical exchange phenomena [10] [12]. The technique enables characterization of molecular motion on timescales ranging from picoseconds to seconds, providing comprehensive understanding of peptide flexibility and aggregation behavior.

Nitrogen-15 relaxation studies reveal detailed information about backbone dynamics through measurement of longitudinal relaxation rates, transverse relaxation rates, and heteronuclear nuclear Overhauser effects [12]. These parameters provide quantitative assessment of bond vector rigidity, correlation times, and overall molecular tumbling behavior [12]. Analysis of relaxation data enables identification of flexible regions within the peptide structure and detection of conformational exchange processes [12].

Advanced relaxation experiments including Carr-Purcell-Meiboom-Gill sequences and relaxation dispersion methods provide access to conformational exchange on microsecond to millisecond timescales [12]. These techniques are particularly valuable for characterizing binding interactions and allosteric conformational changes that occur during receptor interaction [12].

Aggregation behavior studies utilize proton nuclear magnetic resonance to monitor concentration-dependent changes in chemical shifts and line widths [10]. Ganirelix acetate exhibits minimal aggregation tendencies compared to structurally related peptides, as evidenced by linear relationships between signal intensity and concentration across the millimolar range [10]. This behavior contrasts with other gonadotropin-releasing hormone analogs that demonstrate significant aggregation at comparable concentrations [10].

Diffusion-ordered spectroscopy provides direct measurement of molecular size and aggregation state through determination of translational diffusion coefficients [10]. Ganirelix acetate exhibits diffusion behavior consistent with monomeric species across concentration ranges from 3 to 10 millimolar, confirming limited self-association in aqueous solution [10].

Temperature-dependent nuclear magnetic resonance studies reveal conformational stability and thermal denaturation behavior [13]. Variable temperature experiments from 278 to 318 kelvin demonstrate minimal chemical shift changes, indicating conformational stability across physiologically relevant temperature ranges [13]. Line width analysis provides information about conformational exchange rates and activation energies for structural transitions [13].

Solvent accessibility studies using paramagnetic relaxation enhancement techniques provide information about surface exposure of amino acid residues [10]. These experiments employ nitroxide spin labels or paramagnetic metal complexes to selectively broaden resonances from solvent-exposed nuclei [10]. Results indicate that the homoarginine residues and terminal regions exhibit high solvent accessibility, consistent with their role in receptor binding [10].

Chemical exchange saturation transfer experiments enable detection of low-population conformational states and binding intermediates [14]. The technique provides enhanced sensitivity for characterizing weak interactions and transient conformational species that may be relevant to biological activity [14]. Applications to ganirelix acetate receptor binding studies reveal multiple binding modes and conformational selection mechanisms [14].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

18

Exact Mass

1688.8845622 g/mol

Monoisotopic Mass

1688.8845622 g/mol

Heavy Atom Count

120

UNII

56U7906FQW

Sequence

XXXSYXLXPA

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of premature luteinising hormone (LH) surges in women undergoing controlled ovarian hyperstimulation (COH) for assisted reproduction techniques (ART).

Pharmacology

Ganirelix Acetate is the acetate salt form of ganirelix, a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH). Ganirelix directly competes with the GnRH for receptor binding in the anterior pituitary gland, thus induces a rapid and reversible suppression of the release of follicle stimulating hormone (FSH) and luteinizing hormone (LH). This agent is used for the inhibition of premature LH surges in women undergoing controlled ovarian hyperstimulation, and in combination with other hormones for retrieval of the mature follicles for in-vitro fertilization.

MeSH Pharmacological Classification

Hormone Antagonists

ATC Code

H01CC01

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Irritant

Irritant

Wikipedia

Ganirelix acetate

Use Classification

Human drugs -> Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types